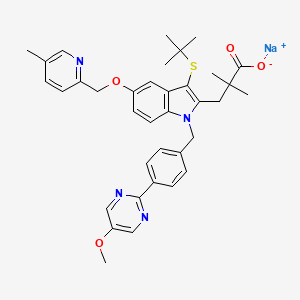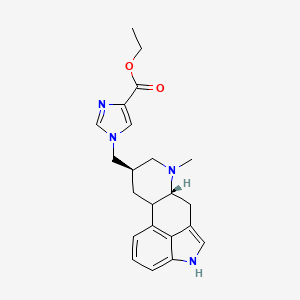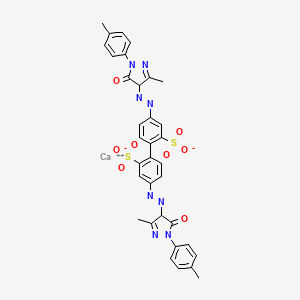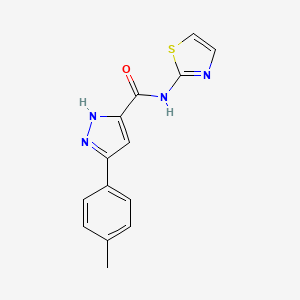
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxamide group, a methylphenyl group, and a thiazolyl group
Méthodes De Préparation
The synthesis of 1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- typically involves multi-step synthetic routes. One common method includes the reaction of 5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to yield the desired compound . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Analyse Des Réactions Chimiques
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of anticoagulant drugs due to its inhibitory activity against coagulation factors.
Biological Research: The compound is studied for its potential antifungal and insecticidal properties, making it a candidate for agricultural applications.
Pharmaceutical Industry: It serves as a scaffold for designing new drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- involves its interaction with specific molecular targets. For instance, in anticoagulant applications, the compound inhibits Factor XIa, a key enzyme in the coagulation cascade . This inhibition is achieved through the formation of hydrogen bonds with amino acid residues in the active site of the enzyme, thereby preventing its activity .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- can be compared with other similar compounds such as:
5-Phenyl-1H-pyrazole-3-carboxamide: This compound shares a similar pyrazole core but lacks the thiazolyl group, which may affect its biological activity and chemical reactivity.
1H-Pyrazole-5-carboxamide derivatives: These compounds contain variations in the substituents on the pyrazole ring, leading to differences in their pharmacological profiles and applications.
The unique combination of the pyrazole, carboxamide, methylphenyl, and thiazolyl groups in 1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- contributes to its distinct properties and potential as a versatile compound in scientific research.
Propriétés
Numéro CAS |
130421-53-3 |
|---|---|
Formule moléculaire |
C14H12N4OS |
Poids moléculaire |
284.34 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-9-2-4-10(5-3-9)11-8-12(18-17-11)13(19)16-14-15-6-7-20-14/h2-8H,1H3,(H,17,18)(H,15,16,19) |
Clé InChI |
YVKHXBLYUWHHLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


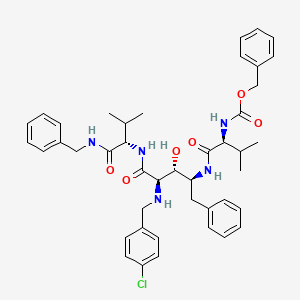


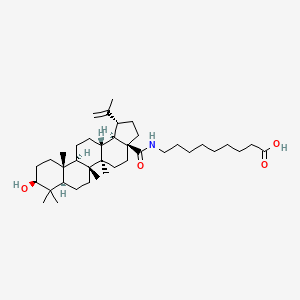
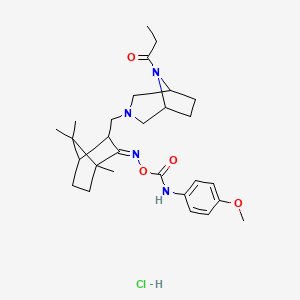
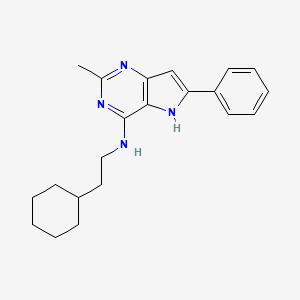


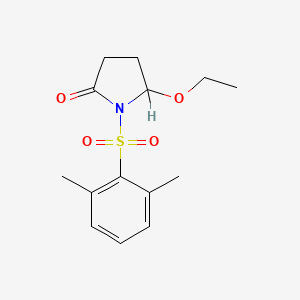
![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
